

The GAPDH Inhibitor DC-5163: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

DC-5163 is a novel, potent small-molecule inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway.[1] Identified through a docking-based virtual screening, this compound has demonstrated significant anti-cancer properties by disrupting cellular metabolism.[2] By inhibiting GAPDH, **DC-5163** effectively suppresses aerobic glycolysis, leading to a reduction in the energy supply of cancer cells.[3] This metabolic disruption culminates in the inhibition of cell proliferation, cell cycle arrest at the G0/G1 phase, and the induction of apoptosis.[3] Preclinical studies, particularly in breast cancer models, have shown that **DC-5163** can markedly suppress tumor growth in vivo without apparent systemic toxicity.[3] This technical guide provides a detailed overview of the discovery, mechanism of action, and biological evaluation of **DC-5163**, presenting key data and experimental methodologies for the scientific community.

Discovery and Synthesis Discovery through Virtual Screening

DC-5163 was identified as a promising inhibitor of GAPDH through a comprehensive docking-based virtual screening process. This computational approach allowed for the screening of a large library of small molecules to identify candidates with a high binding affinity for the active



site of the GAPDH enzyme. This method facilitates the discovery of novel therapeutic agents by predicting the interaction between a ligand and its protein target.

Synthesis

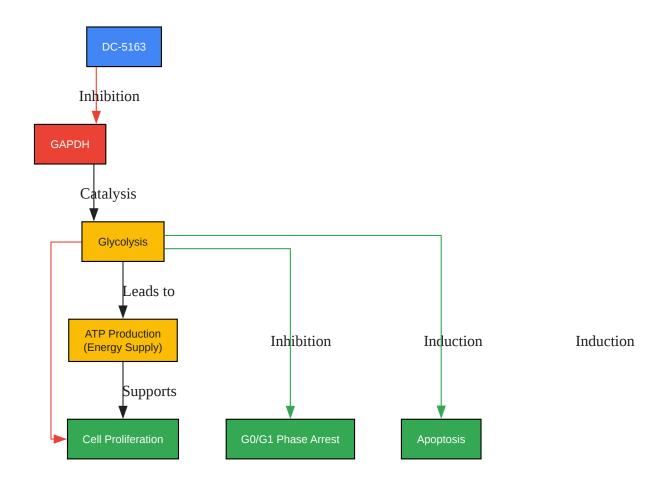
A detailed, step-by-step synthesis protocol for **DC-5163** is not publicly available in the scientific literature. The compound was synthesized by MedChemExpress (Shanghai, China) with a purity of greater than or equal to 95%. The chemical backbone of related compounds often involves the thieno[3,2-d]pyrimidine core, for which general synthetic strategies exist, typically involving sequential aromatic nucleophilic substitution and Suzuki reactions.

Mechanism of Action

DC-5163 exerts its anti-tumor effects by directly targeting and inhibiting the enzymatic activity of GAPDH. GAPDH is a pivotal enzyme in glycolysis, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. In many cancer cells, there is an upregulation of glycolysis, a phenomenon known as the Warburg effect, to meet the high energy demands of rapid proliferation. By inhibiting GAPDH, **DC-5163** disrupts this central metabolic pathway, leading to a cascade of downstream effects detrimental to cancer cell survival.

The proposed signaling pathway for **DC-5163**'s mechanism of action is illustrated below:





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Caption: Signaling pathway of DC-5163.

Quantitative Data

The following tables summarize the key quantitative data reported for **DC-5163**.

Table 1: In Vitro Efficacy of DC-5163



Parameter	Value	Cell Line	Conditions
GAPDH IC50	176.3 nM	-	Enzymatic Assay
Binding Affinity (Kd)	3.192 μΜ	-	Biophysical Analysis
Cell Proliferation IC50	99.22 μΜ	MDA-MB-231	48 hours

Data sourced from multiple reports.

Table 2: In Vivo Experimental Parameters for **DC-5163**

Parameter	Description	
Animal Model	Breast cancer xenograft in immunodeficient female BALB/c nude mice	
Cell Line for Xenograft	MDA-MB-231	
Dosage	80 mg/kg	
Administration Route	Intraperitoneal injection	
Frequency	Every two days	
Vehicle	DMSO/PEG300/saline (5/25/70, v/v/v)	

Data from in vivo studies in mouse models.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of **DC-5163** are provided below.

Cell Viability Assay (CCK8 Assay)

• Cell Seeding: Breast cancer cell lines (MCF-7, MDA-MB-231, and BT549) were seeded in 96-well plates at a density of 1 x 10⁴ cells per well and cultured overnight.



- Treatment: Cells were treated with varying concentrations of DC-5163 for 24, 48, or 72 hours.
- Assay: Cell viability was assessed using a Cell Counting Kit-8 (CCK8) according to the manufacturer's instructions.
- Analysis: The absorbance was measured to determine the dose- and time-dependent effects of DC-5163 on cell viability.

Colony Formation Assay

- Cell Seeding: Breast cancer cells were seeded in 6-well plates.
- Treatment: Cells were treated with different concentrations of DC-5163.
- Incubation: The plates were incubated for a period sufficient for colony formation (typically 10-14 days).
- Staining and Analysis: Colonies were fixed, stained (e.g., with crystal violet), and counted to assess the effect of DC-5163 on the colony-forming capacity of the cells.

Glycolysis Assessment (Seahorse Assay)

- Cell Seeding: Breast cancer cells were seeded in Seahorse XF cell culture microplates.
- Treatment: Cells were treated with DC-5163 or a vehicle control.
- Assay: The Seahorse XF Glycolytic Rate Assay was performed to measure the extracellular acidification rate (ECAR) and the basal and compensatory glycolytic proton efflux rates (glycoPER).
- Analysis: The data was analyzed to determine the impact of DC-5163 on cellular glycolysis.

In Vivo Xenograft Model

- Cell Implantation: MDA-MB-231 cells were subcutaneously injected into the right flank of five-week-old immunodeficient female BALB/c nude mice.
- Tumor Growth: Tumors were allowed to grow to a volume of approximately 50 mm³.



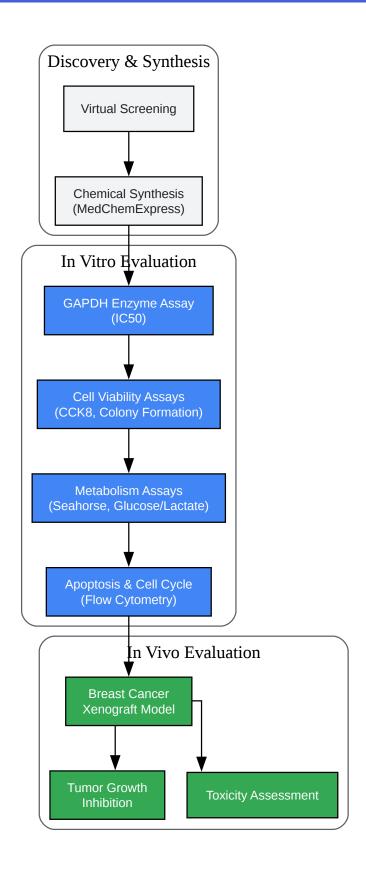




- Randomization and Treatment: Mice were randomized into a control group (vehicle only) and a DC-5163 treatment group. The treatment group received intraperitoneal injections of DC-5163 at a dosage of 80 mg/kg every two days.
- Monitoring: Tumor volume and body weight were monitored every two days.
- Efficacy Evaluation: The anti-tumor efficacy was assessed by comparing the tumor growth between the treatment and control groups.

The general experimental workflow for evaluating **DC-5163** is depicted in the following diagram:





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Caption: General experimental workflow for **DC-5163**.



Conclusion

DC-5163 represents a promising therapeutic candidate for cancers that are highly dependent on glycolysis. Its targeted inhibition of GAPDH offers a clear mechanism of action that leads to significant anti-proliferative and pro-apoptotic effects in cancer cells. While further studies are warranted to fully elucidate its clinical potential and to develop a publicly available synthesis protocol, the existing data strongly support its continued investigation as a novel anti-cancer agent. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the field of oncology and drug development.

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References

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- To cite this document: BenchChem. [The GAPDH Inhibitor DC-5163: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2804112#discovery-and-synthesis-of-dc-5163]

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